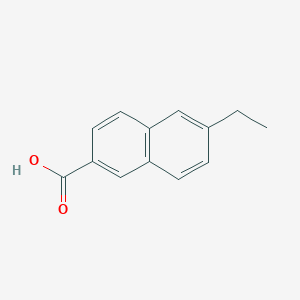

6-Ethyl-naphthalene-2-carboxylic acid

Description

6-Ethyl-naphthalene-2-carboxylic acid (CAS No.: 113305-48-9) is a naphthalene derivative with an ethyl substituent at the 6-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₃H₁₂O₂, and it serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals. A high-yield synthesis route (97% yield) has been reported, emphasizing its industrial viability .

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

6-ethylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C13H12O2/c1-2-9-3-4-11-8-12(13(14)15)6-5-10(11)7-9/h3-8H,2H2,1H3,(H,14,15) |

InChI Key |

YSRVYSHBXCTHTR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-naphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with ethyl chloroformate, followed by hydrolysis to yield the desired carboxylic acid. The reaction typically requires a strong Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

Industrial Production Methods

Industrial production of 6-Ethyl-naphthalene-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Alcohols or aldehydes

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Based on the search results, there is no direct information about the applications of "6-Ethyl-naphthalene-2-carboxylic acid." However, the search results do provide information on related compounds, including their synthesis and applications.

Related Compounds and Their Applications

- 6-Substituted Naphthalene-2-Carboxylic Acids: These compounds are useful as intermediates in producing a polymer of 6-hydroxynaphthalene-2-carboxylic acid, which is used as a high polymeric material for producing molded articles such as fibers due to its high elasticity, tensile strength, and heat resistance .

- 6-(2-hydroperoxy-2-propyl)naphthalene-2-carboxylic acid and 6-(2-hydroxy-2-propyl)naphthalene-2-carboxylic acid: These can be converted into 6-hydroxynaphthalene-2-carboxylic acid and are stable crystals soluble in organic solvents .

- 3,4-dihydro-naphthalene-2-carboxylic acids: Novel 6-substituted 3,4-dihydro-naphthalene-2-carboxylic acids were synthesized and evaluated for 5α reductase inhibitory activity .

- Ethyl 2-naphthoate: This compound causes skin and serious eye irritation .

- 2,6-Diethylnaphthalene: Molecular oxygen can perform the oxidation of 2,6-diethylnaphthalene in acetic acid . The oxidation of the ethyl groups to carboxyl groups proceeded mainly via acetyl groups and partly via 1-hydroxyethyl and 1-acetoxyethyl groups .

Mechanism of Action

The mechanism of action of 6-Ethyl-naphthalene-2-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. For instance, if the compound is used as a pharmaceutical agent, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The exact mechanism would vary based on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structural analogs of 6-ethyl-naphthalene-2-carboxylic acid, differing in substituents at the 6-position:

6-Methyl-2-naphthoic Acid

- Molecular Formula : C₁₂H₁₀O₂

- Molecular Weight : 186.21 g/mol

- No high-yield synthesis data is provided in the evidence, but its simpler structure suggests easier crystallization than ethyl derivatives .

6-Hydroxy-2-naphthoic Acid

- Molecular Formula : C₁₁H₈O₃

- Molecular Weight : 188.18 g/mol

- Key Differences :

5,6-Dimethoxynaphthalene-2-carboxylic Acid

- Molecular Formula : C₁₃H₁₂O₄

- Molecular Weight : 232.23 g/mol

- Key Differences :

Comparative Data Table

Substituent Effects on Properties

- Lipophilicity : Ethyl > Methyl > Methoxy > Hydroxy. Larger alkyl groups enhance hydrophobicity, critical for membrane permeability in drug design.

- Solubility : Hydroxy variants exhibit higher aqueous solubility due to hydrogen bonding, whereas ethyl/methyl derivatives favor organic solvents.

- Reactivity : Hydroxy groups participate in esterification or salt formation, while ethyl groups are inert, directing reactivity toward the carboxylic acid moiety.

Biological Activity

6-Ethyl-naphthalene-2-carboxylic acid is a naphthalene derivative that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

6-Ethyl-naphthalene-2-carboxylic acid features an ethyl group at the 6-position of the naphthalene ring, which influences its chemical reactivity and biological properties. Its structure can be represented as follows:

The biological activity of 6-Ethyl-naphthalene-2-carboxylic acid and its derivatives may involve interactions with specific molecular targets, such as enzymes and receptors. The precise mechanism varies depending on the derivative , but it often involves:

- Enzyme Inhibition : Compounds similar to 6-Ethyl-naphthalene-2-carboxylic acid have been shown to inhibit various enzymes, impacting metabolic pathways.

- Antimicrobial Activity : Some naphthalene derivatives exhibit antibacterial properties, potentially through disruption of bacterial cell membranes or interference with metabolic processes .

Biological Activity Overview

Research indicates that 6-Ethyl-naphthalene-2-carboxylic acid and its derivatives may possess significant biological activities, including:

- Antibacterial Properties : Certain derivatives have demonstrated effectiveness against resistant strains of bacteria.

- Pharmaceutical Applications : The compound serves as a precursor for synthesizing pharmaceuticals, with ongoing research exploring its therapeutic potential .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various naphthalene derivatives, including 6-Ethyl-naphthalene-2-carboxylic acid. The results indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into new antibiotics .

Case Study 2: Enzyme Interaction

Research into the metabolic pathways involving sulphation revealed that 6-Ethyl-naphthalene-2-carboxylic acid affected the activity of sulphotransferase enzymes. This interaction is crucial for understanding how the compound and its derivatives may influence drug metabolism and efficacy .

Table 2: Comparison with Related Naphthalene Derivatives

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| 2-Naphthoic Acid | No ethyl group | Moderate antibacterial activity |

| 1-Naphthoic Acid | Carboxylic group at 1-position | Limited bioactivity |

| 6-Hydroxy-naphthalene-2-carboxylic Acid | Hydroxy group instead of ethyl | Enhanced enzyme inhibition |

The presence of the ethyl group in 6-Ethyl-naphthalene-2-carboxylic acid is significant, as it appears to enhance certain biological activities compared to its structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.